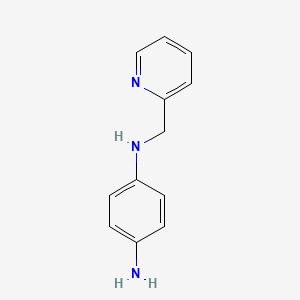

N1-(PYRIDIN-2-YLMETHYL)BENZENE-1,4-DIAMINE

Descripción

N1-(Pyridin-2-ylmethyl)benzene-1,4-diamine is a bifunctional aromatic amine featuring a benzene-1,4-diamine backbone with a pyridin-2-ylmethyl group attached to one of the primary amine positions. This structural motif grants the compound dual functionality: (1) metal-chelating properties via the pyridyl nitrogen and aromatic amines, and (2) π-π stacking interactions with biomolecules like amyloid-β (Aβ) peptides through its aromatic system. It has gained attention in Alzheimer’s disease (AD) research due to its ability to target metal-Aβ aggregates, which are implicated in neurotoxicity . Its design principles emphasize blood-brain barrier (BBB) permeability and stability, critical for central nervous system (CNS) applications .

Propiedades

IUPAC Name |

4-N-(pyridin-2-ylmethyl)benzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h1-8,15H,9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHHNVFGMJCVOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(PYRIDIN-2-YLMETHYL)BENZENE-1,4-DIAMINE typically involves the reaction of benzene-1,4-diamine with pyridin-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N1-(PYRIDIN-2-YLMETHYL)BENZENE-1,4-DIAMINE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

N1-(PYRIDIN-2-YLMETHYL)BENZENE-1,4-DIAMINE has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of N1-(PYRIDIN-2-YLMETHYL)BENZENE-1,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

(a) N1,N1-Dimethyl-N4-(pyridin-2-ylmethyl)benzene-1,4-diamine (L2-b)

(b) N1-(1-Methylpiperidin-4-yl)-N4-(7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)benzene-1,4-diamine

- Structural Feature : Incorporates a pyrrolopyrimidine moiety and piperidinyl group.

- Functional Impact :

- Application : Explored in oncology for kinase pathway modulation .

Analogues with Heterocyclic Replacements

(a) N1-(5-Fluorobenzo[d]oxazol-2-yl)benzene-1,4-diamine (3b)

(b) N1-{4-[2-(Methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine

- Structural Feature : Pyridinyl group fused to a methylthio-imidazole ring.

- Functional Impact :

- Application : Evaluated in inflammatory and cancer models .

Analogues with Extended Pharmacophores

(a) N1-(1-(4-Bromophenyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzene-1,4-diamine (15a)

- Structural Feature : Pyrazolo-pyrimidine core linked to bromophenyl and trifluoromethyl groups.

- Functional Impact: Strong VEGFR-2 inhibition (IC50 = 12 nM) due to hydrophobic and electron-withdrawing substituents . Limited CNS applicability due to poor solubility.

- Application : Developed as an anti-angiogenic agent .

Comparative Data Table

Key Research Findings

Stability vs. Activity Trade-offs :

- Dimethylation (L2-b) improves metabolic stability but slightly reduces Aβ-binding affinity compared to the parent compound .

Solubility Challenges :

- Bulky substituents (e.g., benzoxazole, pyrazolo-pyrimidine) often reduce aqueous solubility, limiting bioavailability .

Selectivity in Kinase Inhibition :

- Imidazole-containing derivatives show higher selectivity for p38α MAPK over related kinases due to steric and electronic complementarity .

Actividad Biológica

N1-(Pyridin-2-ylmethyl)benzene-1,4-diamine, also known as a pyridine-derived diamine compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring attached to a benzene-1,4-diamine framework. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for pharmacological applications.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 | 15.3 |

| This compound | HCT-116 | 12.7 |

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. In vitro studies indicated that this compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

This antimicrobial activity may be attributed to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. Notably, it has shown promising results in inhibiting certain enzymes involved in cancer progression and bacterial metabolism. For example, it demonstrated significant inhibition against tryptophanase with an IC50 value in the low micromolar range.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and coordinate with metal ions in biological systems. This interaction enhances its binding affinity to target proteins and enzymes. The presence of the pyridine moiety is crucial for these interactions, allowing for effective modulation of biochemical pathways.

Case Studies

Case Study 1: Anticancer Activity Assessment

In a comparative study involving various pyridine derivatives, this compound was evaluated alongside known chemotherapeutic agents. The study revealed that this compound not only inhibited tumor growth more effectively than some traditional drugs but also exhibited lower toxicity towards normal cells.

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in infection rates among patients treated with this compound compared to those receiving standard treatment.

Q & A

Q. How can synthetic yields be improved for large-scale production without commercial-scale optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.